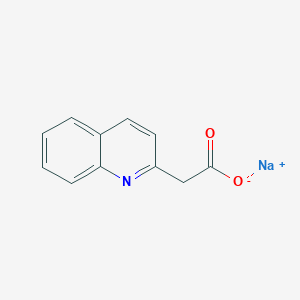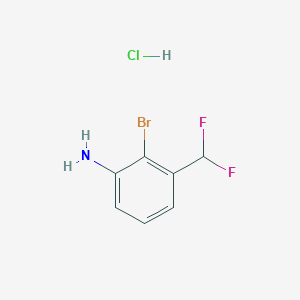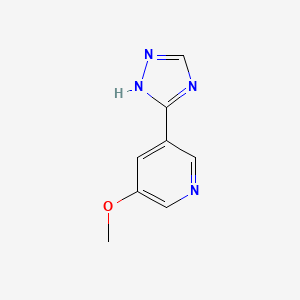
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 3-position and a 1H-1,2,4-triazol-5-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Formation of the 1H-1,2,4-Triazole Ring: The 1H-1,2,4-triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Triazole and Pyridine Rings: The final step involves coupling the triazole ring to the pyridine ring, which can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Dihydrotriazole derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Biological Studies: It can be used as a probe to study enzyme interactions and biological pathways involving pyridine and triazole derivatives.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy group can influence the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(1H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a different triazole ring position.
3-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridine: Similar structure but with a different triazole ring position.
Uniqueness
3-Methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its chemical reactivity and interactions with biological targets. This unique positioning can result in different pharmacological properties and applications compared to its analogs.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-methoxy-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-7-2-6(3-9-4-7)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12) |
InChI Key |
JMTHVSKXXBRSCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


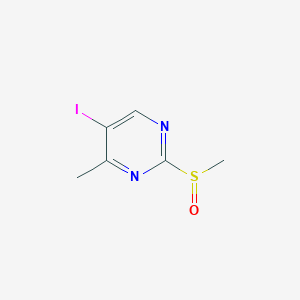
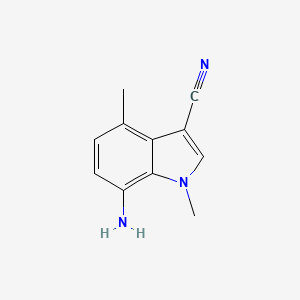
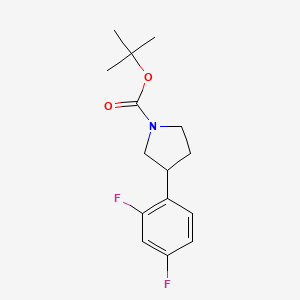
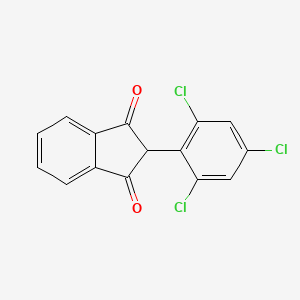

![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
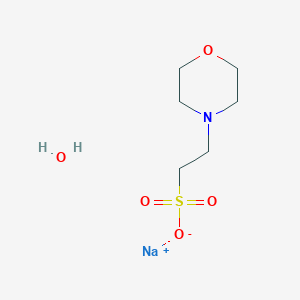
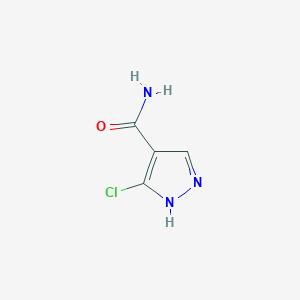
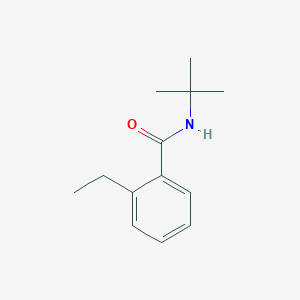
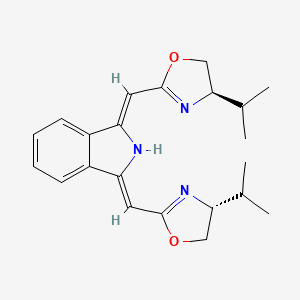
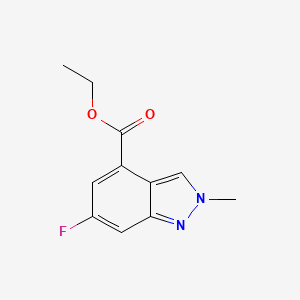
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
